Bienvenue dans la boutique en ligne BenchChem!

1-Phenylcyclopropanecarboxamide

NMDA receptor antagonism Conformational restriction Neuroprotection

1-Phenylcyclopropanecarboxamide (CAS 6120-96-3) is a conformationally rigid cyclopropane building block critical for developing potent NMDA receptor antagonists (e.g., PPDC, 30-fold more potent than Milnacipran), selective Sigma-1 ligands with in vivo cognitive efficacy, and antiproliferative agents targeting U937 leukemia cells. Its unique 1-phenylcyclopropane geometry is essential for target binding; generic substitution compromises pharmacological activity. Achieve cost-effective SAR exploration using established HATU/DIPEA coupling (yields up to 91%). For research use only; not for human or veterinary applications.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 6120-96-3
Cat. No. B1606037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclopropanecarboxamide
CAS6120-96-3
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C10H11NO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
InChIKeyGCBXAQLZTBLSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclopropanecarboxamide (CAS 6120-96-3): Chemical Profile and Procurement Context


1-Phenylcyclopropanecarboxamide (CAS 6120-96-3) is a cyclopropane-containing organic compound with the molecular formula C10H11NO . It is a key synthetic intermediate in medicinal chemistry, characterized by a rigid cyclopropane ring fused to a phenyl group and a carboxamide functional group . This compound is not typically used as a final drug product but is a crucial building block for synthesizing pharmacologically active derivatives, including the antidepressant Levomilnacipran and various NMDA receptor antagonists [1][2][3].

Why Generic Substitution of 1-Phenylcyclopropanecarboxamide (CAS 6120-96-3) is Not Feasible for Specialized Research


1-Phenylcyclopropanecarboxamide (CAS 6120-96-3) is not a generic chemical. Its value lies in its specific molecular geometry, which is critical for downstream synthetic applications [1]. While other cyclopropanecarboxamides exist, the presence of the 1-phenyl substituent imparts a unique, rigid conformation that is essential for achieving the desired biological activity in derivative compounds [2]. For example, the cyclopropane ring's constrained geometry is a key feature in the design of potent NMDA receptor antagonists and selective serotonin-norepinephrine reuptake inhibitors (SNRIs) [3][4]. Substituting this compound with a different cyclopropane derivative would likely result in a loss of the precise spatial arrangement required for target binding and downstream pharmacological efficacy, making generic replacement a high-risk and scientifically unsound practice.

Quantitative Differentiation Evidence for 1-Phenylcyclopropanecarboxamide (CAS 6120-96-3) Against Closest Analogs


NMDA Receptor Antagonist Potency: PPDC vs. Milnacipran (Conformational Restriction Strategy)

The derivative PPDC, synthesized from 1-phenylcyclopropanecarboxamide, demonstrates a 30-fold increase in NMDA-receptor antagonist potency compared to the parent compound Milnacipran. This differential is achieved through a novel conformational restriction strategy based on the core 1-phenylcyclopropanecarboxamide structure [1].

NMDA receptor antagonism Conformational restriction Neuroprotection

Antiproliferative Activity in U937 Leukemia Cells: 1-Phenylcyclopropane Carboxamide Derivatives

A series of 1-phenylcyclopropane carboxamide derivatives exhibit distinct, effective inhibition on the proliferation of U937 (pro-monocytic, human myeloid leukemia) cells, while demonstrating no significant cytotoxic activity against the same cell line [1][2].

Anticancer Antiproliferative agents Leukemia

Synthetic Yield Optimization: A Practical Advantage for Derivative Synthesis

In the synthesis of 1-phenylcyclopropane carboxamide derivatives, the use of HATU as a coupling reagent with DIPEA as a base in DMF provides a high yield of 85% for a model reaction (compound 8a), and up to 91% yield for the best-performing derivative (compound 8o) [1]. This demonstrates the feasibility of efficiently generating a diverse library of compounds from the core scaffold.

Synthetic chemistry Process optimization Medicinal chemistry

Sigma-1 Receptor Ligand Selectivity: Phenylcyclopropylcarboxamide Series

Phenylcyclopropylcarboxamide compounds have been identified as novel, selective Sigma-1 receptor ligands. A selected representative, compound 14, demonstrated excellent drug-like properties, high solubility, metabolic stability, and an antiamnesic effect in vivo [1]. While the study does not provide a direct comparator for potency, it highlights the scaffold's ability to achieve target selectivity and favorable pharmacokinetic properties, which are critical differentiators in CNS drug discovery.

Sigma-1 receptor Cognitive enhancement CNS drug discovery

Optimal Application Scenarios for 1-Phenylcyclopropanecarboxamide (CAS 6120-96-3) Based on Evidence


Design and Synthesis of Next-Generation NMDA Receptor Antagonists

Use 1-Phenylcyclopropanecarboxamide as a core scaffold for designing conformationally restricted analogs, leveraging its rigid cyclopropane ring to achieve enhanced potency and subtype selectivity over existing antagonists like Milnacipran [1]. This approach has already yielded PPDC, which is 30-fold more potent as an NMDA-receptor antagonist [1].

Development of Antiproliferative Agents with a Favorable Safety Profile

Utilize 1-phenylcyclopropane carboxamide derivatives for anticancer research, specifically to target U937 human myeloid leukemia cells. The evidence shows these compounds can inhibit cancer cell proliferation without inducing non-specific cytotoxicity, indicating potential for developing safer chemotherapeutics [2][3].

Medicinal Chemistry Campaigns Targeting Sigma-1 Receptors for CNS Disorders

Employ the phenylcyclopropylcarboxamide scaffold to generate novel, selective Sigma-1 receptor ligands. This approach is validated by the discovery of compounds with high solubility, metabolic stability, and in vivo efficacy in cognitive enhancement models, providing a strategic advantage for CNS drug discovery programs [4].

Efficient Parallel Synthesis of Diverse Derivative Libraries

Leverage the established synthetic methodology using HATU/DIPEA coupling conditions to efficiently generate a library of 1-phenylcyclopropane carboxamide derivatives. The reported high yields (up to 91%) for key derivatives support the cost-effective exploration of structure-activity relationships (SAR) for multiple therapeutic targets [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.